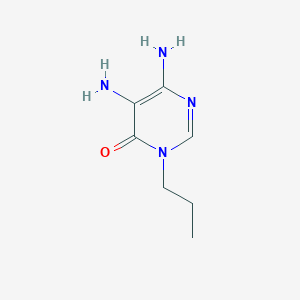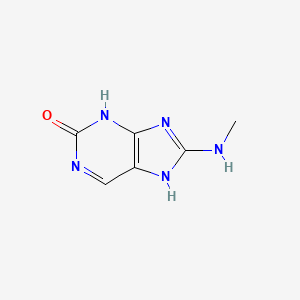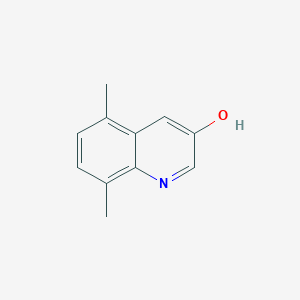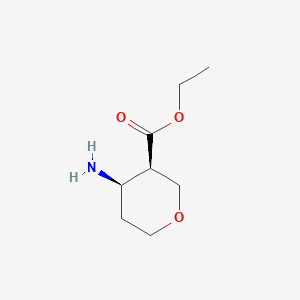
ethyl (3R,4R)-4-aminooxane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R)-4-aminooxane-3-carboxylate is a chiral compound with significant potential in various fields of chemistry and biology. This compound features an oxane ring with an amino group at the fourth position and a carboxylate ester at the third position. Its unique stereochemistry and functional groups make it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,4R)-4-aminooxane-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Amination: Introduction of the amino group at the fourth position can be achieved through nucleophilic substitution reactions.
Esterification: The carboxylate ester is introduced at the third position through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R)-4-aminooxane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction of the carboxylate ester can yield alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation Products: Oximes, nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Amides, esters.
Scientific Research Applications
Ethyl (3R,4R)-4-aminooxane-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (3R,4R)-4-aminooxane-3-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Ethyl (3R,4R)-4-aminooxane-3-carboxylate can be compared with similar compounds such as:
Ethyl (3R,4R)-4-hydroxyoxane-3-carboxylate: Differing by the presence of a hydroxyl group instead of an amino group.
Ethyl (3R,4R)-4-methyloxane-3-carboxylate: Differing by the presence of a methyl group instead of an amino group.
Uniqueness
The presence of the amino group at the fourth position and the specific stereochemistry of this compound make it unique compared to its analogs
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl (3R,4R)-4-aminooxane-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)6-5-11-4-3-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
InChI Key |
WMJOASBTWYDSDT-NKWVEPMBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1COCC[C@H]1N |
Canonical SMILES |
CCOC(=O)C1COCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



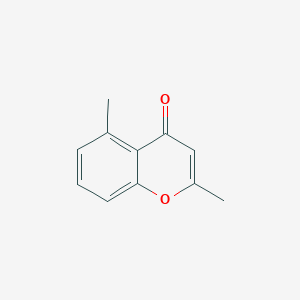
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
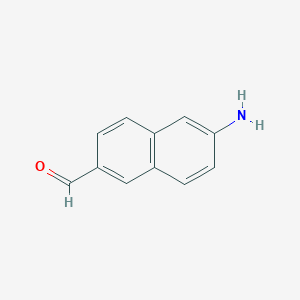

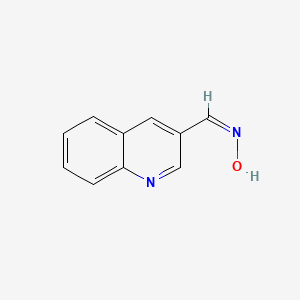

![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)
